molecular formula C9H17ClN2O4 B14739841 Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine CAS No. 5992-33-6

Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine

Cat. No.: B14739841
CAS No.: 5992-33-6
M. Wt: 252.69 g/mol
InChI Key: JKULLKKJZPDUHS-UHFFFAOYSA-N
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Description

Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine is a chemical compound with the molecular formula C9H18ClNO4 It is a derivative of diazepine, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine typically involves the reaction of 2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The use of advanced equipment and techniques helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,7-Tetramethyl-2,3-dihydro-1H-1,4-diazepine: A structurally similar compound with potential biological activities.

    1H-Indene, 2,3-dihydro-1,1,4,7-tetramethyl-: Another related compound with distinct chemical properties.

Uniqueness

Perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine is unique due to its specific structure and the presence of the perchloric acid moiety This gives it distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

5992-33-6

Molecular Formula

C9H17ClN2O4

Molecular Weight

252.69 g/mol

IUPAC Name

perchloric acid;2,2,5,7-tetramethyl-1,3-dihydro-1,4-diazepine

InChI

InChI=1S/C9H16N2.ClHO4/c1-7-5-8(2)11-9(3,4)6-10-7;2-1(3,4)5/h5,11H,6H2,1-4H3;(H,2,3,4,5)

InChI Key

JKULLKKJZPDUHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NCC(N1)(C)C)C.OCl(=O)(=O)=O

Origin of Product

United States

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